molecular formula C17H12O B13754959 5-Phenylnaphthalene-2-carboxaldehyde CAS No. 56432-21-4

5-Phenylnaphthalene-2-carboxaldehyde

Cat. No.: B13754959
CAS No.: 56432-21-4
M. Wt: 232.28 g/mol
InChI Key: SRDOXEUKEDLUQG-UHFFFAOYSA-N
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Description

5-Phenylnaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C17H12O It is a derivative of naphthalene, where a phenyl group is attached to the naphthalene ring at the 5-position, and an aldehyde group is attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylnaphthalene-2-carboxaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by a reduction reaction to form the corresponding alcohol. The alcohol is then oxidized to yield the aldehyde. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Phenylnaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenylnaphthalene-2-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of dyes and pigments.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of fluorescent probes for biological imaging.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds and its role in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Phenylnaphthalene-2-carboxaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can be exploited in the design of enzyme inhibitors and other bioactive molecules. Additionally, the aromatic rings can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylnaphthalene-2-carboxaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and research applications .

Properties

CAS No.

56432-21-4

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

5-phenylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C17H12O/c18-12-13-9-10-17-15(11-13)7-4-8-16(17)14-5-2-1-3-6-14/h1-12H

InChI Key

SRDOXEUKEDLUQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)C=O

Origin of Product

United States

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